4-Bromo-2-naphthoic acid

Overview

Description

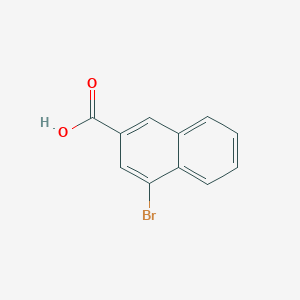

4-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a carboxylic acid group at the second position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. One common method includes the reaction of 2-naphthoic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted naphthoic acids, naphthols, and biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

4-Bromo-2-naphthoic acid is widely used in scientific research due to its versatility:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 4-Bromo-2-naphthoic acid largely depends on its application. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through various chemical reactions. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, leading to therapeutic effects. The exact pathways and targets can vary based on the specific application and the nature of the final product .

Comparison with Similar Compounds

- 1-Bromo-2-naphthoic acid

- 2-Bromo-1-naphthoic acid

- 4-Bromo-1-naphthoic acid

Comparison: 4-Bromo-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity in substitution and coupling reactions, making it a valuable compound in specific synthetic applications .

Biological Activity

4-Bromo-2-naphthoic acid (4-BNA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of 4-BNA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 265.08 g/mol. The compound features a naphthalene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Research has indicated that 4-BNA exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Studies suggest that 4-BNA may inhibit cancer cell proliferation by modulating specific signaling pathways. It has shown potential in reducing tumor growth in certain cancer models by inducing apoptosis in malignant cells.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. It may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation in various biological systems.

- Enzyme Inhibition : 4-BNA has been reported to interact with several enzymes, potentially acting as an inhibitor or substrate depending on the context. For instance, it may inhibit dioxygenases, impacting metabolic pathways related to drug metabolism and biosynthesis.

In Vitro Studies

In vitro studies have demonstrated that 4-BNA can significantly affect cell viability and apoptosis in various cancer cell lines. For example:

- Breast Cancer : In MCF-7 breast cancer cells, treatment with 4-BNA resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 15 µM.

- Lung Cancer : In H-460 lung cancer cells, 4-BNA exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, showcasing its potential as an anticancer agent .

Enzyme Interaction Studies

Research has shown that 4-BNA can modulate enzyme activity:

- Dioxygenases : It competes with natural substrates for binding sites on dioxygenases, which may alter metabolic processes related to drug metabolism.

Comparative Analysis

To better understand the uniqueness of 4-BNA's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-2-naphthoic acid | C11H9NO2 | Lacks bromine substitution; known for different reactivity. |

| 3-Amino-4-bromo-2-naphthoic acid | C11H8BrN1O2 | Exhibits antimicrobial properties; different functional groups. |

| 4-Bromo-3-methoxy-2-naphthoic acid | C12H9BrO3 | Contains methoxy group; explored for similar biological activities. |

Case Study: Anticancer Properties

In a controlled study involving human melanoma (SKMEL-19) cell lines, researchers found that treatment with varying concentrations of 4-BNA resulted in significant apoptosis induction. The study highlighted that higher concentrations led to increased expression of pro-apoptotic markers while decreasing survivin levels, indicating its potential as a therapeutic agent against melanoma .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of 4-BNA demonstrated its effectiveness in reducing cytokine release from activated macrophages. The results indicated that treatment with 4-BNA could significantly lower levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Bromo-2-naphthoic acid derivatives, and how do reaction conditions affect yield and purity?

- Methodological Answer : Derivatives of this compound are synthesized via chain elongation or functionalization of the parent compound. For example, alkynyl or amino derivatives can be prepared using click chemistry or amide coupling, with reaction efficiency monitored via HPLC and GC/MS. Optimizing solvent polarity, temperature (e.g., 195–325°C for melt polymerizations), and catalyst choice is critical to minimizing side reactions like decarboxylation or ketene formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do solvent and pH influence its photophysical properties?

- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy are primary tools. Solvent polarity and pH significantly alter Stokes shifts and emission profiles due to protonation/deprotonation effects. For instance, in alkaline conditions (pH 13), excited-state intramolecular proton transfer (ESIPT) leads to large Stokes shifts, while protonation in acidic media suppresses nonradiative transitions . Computational methods like DFT and CIS simulations validate experimental observations .

Q. How can researchers design experiments to study the environmental degradation of this compound by microbial action?

- Methodological Answer : Microbial degradation pathways can be traced using Staphylococcus spp. strains, which metabolize polycyclic aromatic hydrocarbons (PAHs) via dioxygenation and meta-cleavage. Key steps include isolating metabolites (e.g., salicylic acid) via chromatography and identifying intermediates like trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid using GC/MS and NMR .

Advanced Research Questions

Q. How does chain functionalization of this compound derivatives enhance their potency as P2Y14 receptor antagonists?

- Methodological Answer : Fluorophore conjugation (e.g., Alexa Fluor 488) to the piperidine ring of derivatives like PPTN preserves receptor affinity. Flow cytometry assays using fluorescent probes (e.g., MRS4174, Ki = 80 pM) quantify binding specificity. Homology modeling based on P2Y12R X-ray structures guides rational design to avoid steric clashes and maintain selectivity .

Q. What mechanistic shifts occur during copolymerization of this compound derivatives, and how are these transitions validated experimentally?

- Methodological Answer : In bulk copolymerizations (e.g., with 4-acetoxybenzoic acid), the mechanism transitions from acidolysis (early stage) to phenolysis (late stage) due to byproduct accumulation (e.g., phenol). Titrimetry tracks acetic acid release, while HPLC/GC/MS identifies phenyl ester end groups. Kinetic breaks in time-conversion curves mark shifts from homogeneous to heterogeneous systems .

Q. How do researchers resolve contradictions in kinetic data for polymerization reactions involving this compound derivatives?

- Methodological Answer : Discrepancies in reaction rates (e.g., second-order kinetics up to 70% conversion vs. multi-phase behavior) are addressed by analyzing temperature and monomer concentration effects. Activation energy calculations and molecular weight distribution studies differentiate between diffusion-limited and chemically controlled stages .

Q. What role does this compound play in the dielectric properties of liquid-crystal copolymers, and how are these properties measured?

- Methodological Answer : In copolymers with 4-hydroxybenzoic acid, dielectric relaxation spectroscopy (1 Hz–10 kHz) reveals localized rotations of naphthoic acid units (β-relaxation) and segmental motions (α-relaxation). Permittivity deviations from theoretical values suggest dipole immobilization in crystalline regions or correlated motions, validated via dynamic mechanical analysis .

Q. Data Contradiction Analysis

- Example : In polymerization studies, conflicting reports on reaction order (second-order vs. multi-phase kinetics) arise from differing experimental conditions. Higher ABA concentrations and temperatures accelerate the transition to phenolysis, requiring phase-specific kinetic modeling .

Q. Key Experimental Design Considerations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of bromo or acetoxy groups.

- Characterization : Combine titration for kinetic studies with advanced spectroscopy (e.g., time-resolved fluorescence) for photophysical analysis.

- Biological Probes : Validate receptor binding using competitive inhibition assays with known ligands (e.g., UDP-glucose for P2Y14R) .

Properties

IUPAC Name |

4-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWOSGXPFKDJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-80-5 | |

| Record name | 4-bromonaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.